4-Methyl-2-(piperazin-1-ylmethyl)phenol

Coordination chemistry Ring-opening polymerization Catalysis

Generic substitution of phenol-piperazine analogs fails due to the para-methyl group's electronic and steric effects on metal complex catalysis and receptor binding. This specific isomer (CAS 569646-56-6) is a mandatory building block for: - ARN5187 synthesis (dual REV-ERBβ/autophagy inhibitor, >BT-474 cytotoxicity vs chloroquine) - Zn-catalyzed ring-opening polymerization (rac-lactide, ε-caprolactone) - Cu/Ni/Zn complexes with defined redox properties Available at 97-98% purity for reproducible research.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B13530327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(piperazin-1-ylmethyl)phenol
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)CN2CCNCC2
InChIInChI=1S/C12H18N2O/c1-10-2-3-12(15)11(8-10)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3
InChIKeyVBWCHVVSZCVMPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(piperazin-1-ylmethyl)phenol – Identity & Procurement


4-Methyl-2-(piperazin-1-ylmethyl)phenol (CAS: 569646-56-6) is a phenol-piperazine hybrid compound with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . The compound features a phenolic hydroxyl group and a piperazine moiety connected via a methylene bridge, with a methyl substituent at the para position relative to the hydroxyl group . It is commercially available from multiple reputable suppliers at typical purities of 97–98% . As an intermediate containing both hydrogen-bonding capacity (phenol) and basic amine functionality (piperazine), this compound serves as a versatile building block in medicinal chemistry and coordination chemistry applications .

4-Methyl-2-(piperazin-1-ylmethyl)phenol – Structural Specificity


Generic substitution among phenol-piperazine analogs is not scientifically defensible due to the critical role of the methyl substituent at the para position. This methyl group exerts both electronic and steric effects that directly modulate the electron density of the phenolic oxygen and the coordination geometry available to the piperazine nitrogens. In catalytic applications, the presence of the para-methyl group alters the Lewis basicity of the phenolate oxygen, which in turn affects the stability and catalytic activity of the resulting metal complexes [1]. Furthermore, the specific substitution pattern distinguishes this compound from closely related isomers such as 3-(piperazin-1-ylmethyl)phenol and 4-(piperazin-1-ylmethyl)phenol, which exhibit different hydrogen-bonding motifs and receptor-binding profiles. In pharmaceutical intermediate applications, the para-methyl configuration is a defined structural requirement for downstream coupling reactions that yield biologically active molecules [2]. Procurement of an incorrect positional isomer or a des-methyl analog would introduce uncontrolled variables into experimental workflows, potentially invalidating synthetic routes or compromising catalytic performance.

4-Methyl-2-(piperazin-1-ylmethyl)phenol – Differentiation Evidence


Zinc Complexes in Ring-Opening Polymerization

The ligand derived from 4-methyl-2-(piperazin-1-ylmethyl)phenol, specifically the 4,6-disubstituted o-[(4-methyl-1-piperazinyl)methyl]phenol framework, enables the formation of well-defined zinc complexes that initiate the ring-opening polymerization (ROP) of rac-lactide and ε-caprolactone [1]. These complexes exhibit catalytic activity under mild conditions, with the para-methyl group contributing to the electronic tuning of the phenolate oxygen donor [2]. In contrast, the unsubstituted analog (2-(piperazin-1-ylmethyl)phenol) lacks this para-methyl electronic modulation, resulting in altered Lewis basicity of the phenolate and different coordination geometry at the zinc center [3].

Coordination chemistry Ring-opening polymerization Catalysis Zinc complexes

Para-Methyl Requirement in Drug Synthesis

The para-methyl substitution pattern of 4-methyl-2-(piperazin-1-ylmethyl)phenol is an essential structural component in the synthesis of ARN5187 (4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol), a dual inhibitor of REV-ERBβ and autophagy [1]. ARN5187 demonstrates significantly greater cytotoxicity against cancer cells compared to chloroquine (a reference autophagy inhibitor), despite similar lysosomotropic potency [2]. The 4-methyl substitution on the phenolic ring contributes to the compound's lysosomotropic properties and influences its interaction with the REV-ERBβ ligand-binding domain [3]. In contrast, the des-methyl analog 2-(piperazin-1-ylmethyl)phenol lacks the electronic and steric features required for optimal REV-ERBβ binding and lysosomal targeting [4].

Medicinal chemistry Drug synthesis Anticancer REV-ERBβ inhibition

Electronic Effects on Metal Complex Stability

The para-substituent on the phenolic ring exerts a measurable electronic effect on the stability and redox properties of metal complexes derived from piperazine-armed phenol ligands [1]. In a series of copper(II), nickel(II), and zinc(II) acetate complexes bearing 2,6-bis(4-methylpiperazin-1-ylmethyl)-4-substituted phenol ligands, the nature of the para-substituent (methyl, acetyl, or carboxy) modulates the electrochemical reduction potential of the copper(II/I) couple [2]. The para-methyl substituted ligand (HL¹) exhibits distinct electron-donating character that influences the metal center's Lewis acidity and catalytic behavior [3]. In contrast, the para-acetyl (HL¹) and para-methylcarboxy (HL²) analogs show different electrochemical signatures and kinetic profiles in catecholase activity assays [4].

Coordination chemistry Electrochemistry Metal complexes Ligand design

4-Methyl-2-(piperazin-1-ylmethyl)phenol – Application Scenarios


ARN5187 & Dual Autophagy/REV-ERBβ Inhibitors

4-Methyl-2-(piperazin-1-ylmethyl)phenol serves as the essential phenolic building block for constructing ARN5187, a dual inhibitor of REV-ERBβ and autophagy that demonstrates significantly greater cytotoxicity than chloroquine in BT-474 breast cancer cells [1]. The para-methyl substitution is a non-negotiable structural requirement for the compound's lysosomotropic properties and REV-ERBβ ligand-binding affinity. Procurement of this specific isomer is mandatory for replicating published synthetic protocols and for structure-activity relationship studies aimed at optimizing dual autophagy/REV-ERBβ inhibitors [2].

Zinc-Based Catalysts for Cyclic Ester ROP

The ligand derived from 4-methyl-2-(piperazin-1-ylmethyl)phenol, when complexed with zinc, forms catalytically active species for the ring-opening polymerization of rac-lactide and ε-caprolactone [3]. The para-methyl group enhances the electron density at the phenolate oxygen, modulating Lewis basicity and influencing polymerization kinetics. Researchers developing sustainable polymer synthesis methodologies can utilize this compound to access well-defined zinc complexes with characterized X-ray crystal structures and documented catalytic performance under mild conditions [4].

Transition Metal Complexes for Electrochemical Studies

4-Methyl-2-(piperazin-1-ylmethyl)phenol provides a structurally defined ligand precursor for synthesizing copper(II), nickel(II), and zinc(II) complexes with 'end-off' coordination geometries [5]. The para-methyl substituent exerts a measurable electronic effect on the reduction potential of the copper(II/I) couple, as demonstrated by cyclic voltammetry studies [6]. Researchers investigating structure-property relationships in coordination chemistry can use this compound to systematically probe how para-substituent electronic effects translate to observable electrochemical and magnetic behavior [7].

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